![molecular formula C13H26O3S B12794966 11-[(2-Hydroxyethyl)sulfanyl]undecanoic acid CAS No. 7146-27-2](/img/structure/B12794966.png)
11-[(2-Hydroxyethyl)sulfanyl]undecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 23343 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its involvement in numerous chemical reactions and its utility in research, particularly in the fields of chemistry, biology, and medicine.
Chemical Reactions Analysis
NSC 23343 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the replacement of specific functional groups.
Scientific Research Applications
NSC 23343 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, NSC 23343 is being investigated for its potential therapeutic applications, including its role in cancer research and treatment. Additionally, this compound has industrial applications, particularly in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of NSC 23343 involves its interaction with specific molecular targets and pathways. This compound can affect various cellular processes by binding to specific proteins or enzymes, thereby altering their activity. The exact molecular targets and pathways involved depend on the specific context in which NSC 23343 is used. For example, in cancer research, it may target specific signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
NSC 23343 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other small molecule inhibitors or chemical reagents used in research and industry. The specific properties and applications of NSC 23343 that set it apart from these similar compounds include its unique chemical structure, its specific reactivity in certain chemical reactions, and its potential therapeutic applications.
Conclusion
NSC 23343 is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable tool in research and industry, and ongoing studies continue to explore its full range of applications and mechanisms of action.
Properties
CAS No. |
7146-27-2 |
|---|---|
Molecular Formula |
C13H26O3S |
Molecular Weight |
262.41 g/mol |
IUPAC Name |
11-(2-hydroxyethylsulfanyl)undecanoic acid |
InChI |
InChI=1S/C13H26O3S/c14-10-12-17-11-8-6-4-2-1-3-5-7-9-13(15)16/h14H,1-12H2,(H,15,16) |
InChI Key |
YNSMNJALOSJUQB-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCSCCO)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


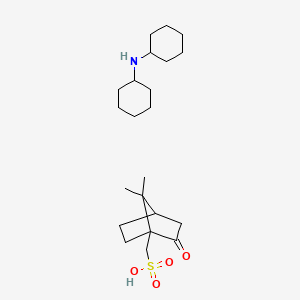
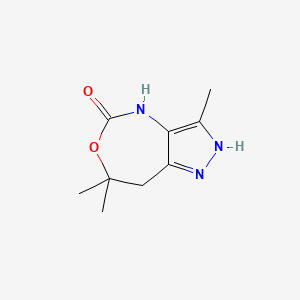
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;2-piperazin-1-ylethanamine](/img/structure/B12794903.png)
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;2-piperazin-1-ylethanamine](/img/structure/B12794909.png)

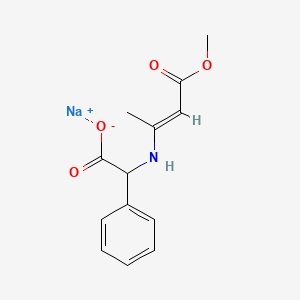
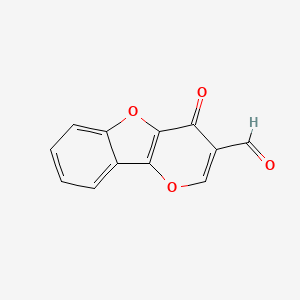
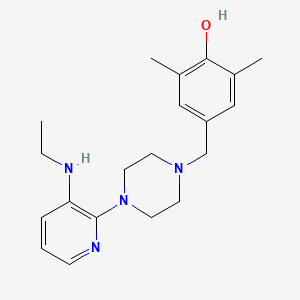

![5,11-Dimethyl-4,10-dihydro-3h-pyrido[3,4-b]carbazole](/img/structure/B12794947.png)
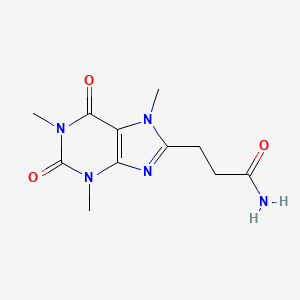
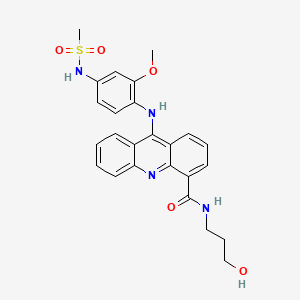

![Diethyl 2-acetamido-2-[(5-chloro-1-benzothiophen-3-yl)methyl]propanedioate](/img/structure/B12794977.png)
